2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride
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Overview
Description
2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride is a chemical compound with a complex structure that includes an indene backbone and a substituted amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of an indene derivative with a substituted benzyl halide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine hydrochloride: A well-known antihistamine with a similar amine structure.
4-Methyldiphenhydramine hydrochloride: Another compound with structural similarities, used in pharmaceutical applications.
N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine hydrochloride: Shares a similar backbone and functional groups.
Uniqueness
2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride is unique due to its specific indene structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H20ClN |
---|---|
Molecular Weight |
273.8 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-12-6-8-13(9-7-12)10-15-11-14-4-2-3-5-16(14)17(15)18;/h2-9,15,17H,10-11,18H2,1H3;1H |
InChI Key |
SUWPRLKNWKPUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC3=CC=CC=C3C2N.Cl |
Origin of Product |
United States |
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